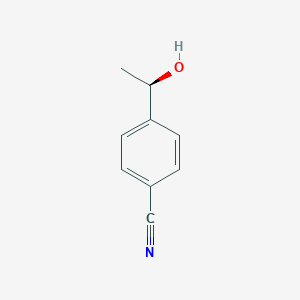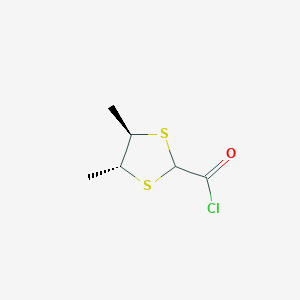
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride, also known as DMTS-Cl, is a chemical compound that has been widely used in scientific research due to its unique properties. DMTS-Cl is a reactive intermediate that contains a carbonyl chloride group and a dithiolane ring. This compound has been used in various fields such as organic synthesis, material science, and medicinal chemistry.
Mecanismo De Acción
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride is a reactive intermediate that can undergo various reactions such as nucleophilic substitution, addition, and elimination reactions. The carbonyl chloride group in (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride is highly reactive and can react with various nucleophiles such as amines, alcohols, and thiols. The dithiolane ring in (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride can also undergo various reactions such as oxidation and reduction.
Efectos Bioquímicos Y Fisiológicos
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride has also been shown to have antioxidant properties and can scavenge free radicals in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used as a reagent in various reactions. (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride is also a versatile compound that can undergo various reactions and can be used in different fields such as organic synthesis, material science, and medicinal chemistry.
However, (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride also has some limitations for use in lab experiments. It is a toxic and corrosive compound that requires careful handling and disposal. (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride can also react with water and air, which can affect its stability and reactivity.
Direcciones Futuras
There are several future directions for the use of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride in scientific research. One potential direction is the development of new synthetic methodologies that use (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride as a reagent. Another direction is the use of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride in the preparation of new materials and coatings with unique properties. In medicinal chemistry, (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride can be used as a protecting group for the synthesis of new drugs with improved pharmacological properties. Finally, the biochemical and physiological effects of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride can be further explored to understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride can be achieved through a reaction between 4,5-dimethyl-1,3-dithiolane-2-thione and phosgene. The reaction can be carried out in anhydrous conditions using a solvent such as dichloromethane. The product can be purified through column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride has been widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis for the preparation of various compounds such as β-lactams, sulfones, and thioesters. (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride has also been used in material science for the preparation of thin films and coatings. In medicinal chemistry, (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride has been used as a protecting group for the synthesis of various drugs.
Propiedades
Número CAS |
106723-96-0 |
|---|---|
Nombre del producto |
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride |
Fórmula molecular |
C6H9ClOS2 |
Peso molecular |
196.7 g/mol |
Nombre IUPAC |
(4R,5R)-4,5-dimethyl-1,3-dithiolane-2-carbonyl chloride |
InChI |
InChI=1S/C6H9ClOS2/c1-3-4(2)10-6(9-3)5(7)8/h3-4,6H,1-2H3/t3-,4-/m1/s1 |
Clave InChI |
VYQBFMUHAIBYLF-QWWZWVQMSA-N |
SMILES isomérico |
C[C@@H]1[C@H](SC(S1)C(=O)Cl)C |
SMILES |
CC1C(SC(S1)C(=O)Cl)C |
SMILES canónico |
CC1C(SC(S1)C(=O)Cl)C |
Sinónimos |
1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,(2alpha,4alpha,5beta)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



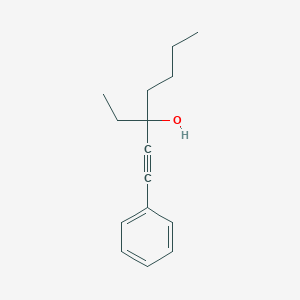
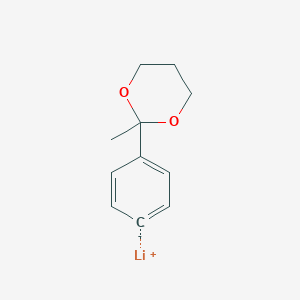
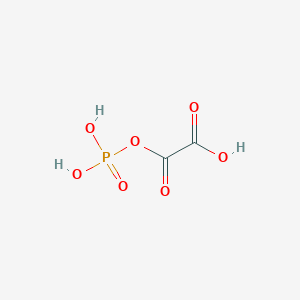
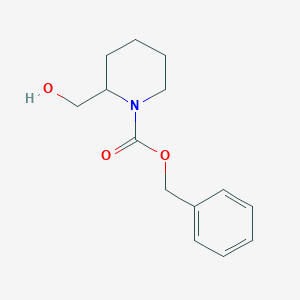
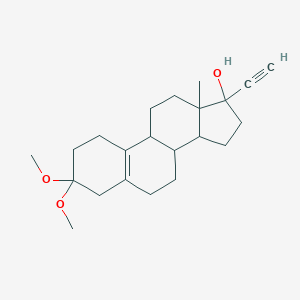
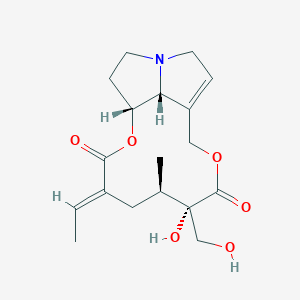
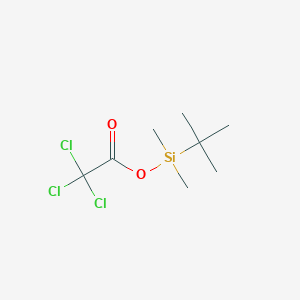
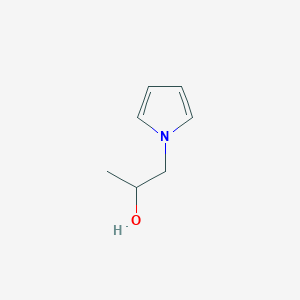
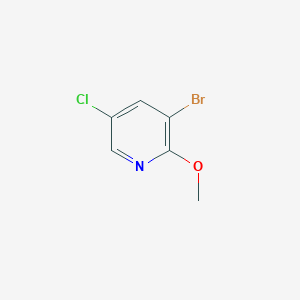
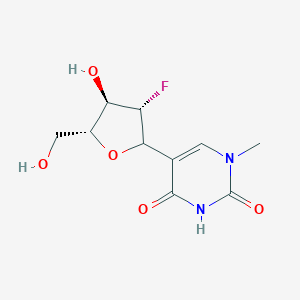
![Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B25074.png)
![1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B25076.png)
![[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid](/img/structure/B25077.png)
